Welcome to the BenchChem Online Store!
molecular formula C29H34ClN7O B607944 HG-14-10-04 CAS No. 1356962-34-9

HG-14-10-04

Cat. No. B607944
M. Wt: 532.1 g/mol
InChI Key: HRYNCLKDKCPYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461170B2

Procedure details

As an alternate procedure to the compound described in Example 10, a solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) (3.67 g, 13.89 mmol), 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (INTERMEDIATE 27) (4.23 g, 13.89 mmol), and PTSA monohydrate (6.6 g, 34.7 mmol) in n-pentanol (56 mL) was heated in an oil bath at 140° C. overnight. The reaction mixture was cooled to RT. Hunig's base (10 mL) was added. Concentration in vacuo removed the solvent, and the residue was loaded to silica gel column and eluted with 10% MeOH, 1% NH4OH in CH2Cl2. The collected fractions were concentrated and the residue was triturated with diethyl ether. Filtration afforded the solid and it was dissolved in a mixture of CH2Cl2 (100 mL) and MeOH (500 mL). Concentration in vacuo reduced the solvent volume to 70 mL and filtration yielded the solid as the title compound (3.9 g, 53% yield).
Name
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
INTERMEDIATE 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PTSA monohydrate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[N:20]=[C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)[C:18]([Cl:30])=[CH:17][N:16]=3)=[C:10]([O:31][CH3:32])[CH:9]=2)[CH2:4][C@H:3]1F.COC1C=[C:41]([N:43]2[CH2:48]CC(N3CCN(C)CC3)[CH2:45][CH2:44]2)[CH:40]=CC=1N.CCN(C(C)C)C(C)C>C(O)CCCC.C(Cl)Cl.CO>[Cl:30][C:18]1[C:19]([C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][CH:22]=2)=[N:20][C:15]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([N:5]3[CH2:6][CH2:7][CH:2]([N:1]4[CH2:45][CH2:44][N:43]([CH3:48])[CH2:41][CH2:40]4)[CH2:3][CH2:4]3)=[CH:9][C:10]=2[O:31][CH3:32])=[N:16][CH:17]=1

Inputs

Step One
Name
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Quantity
3.67 g
Type
reactant
Smiles
N[C@H]1[C@@H](CN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC)F
Name
INTERMEDIATE 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1[C@@H](CN(CC1)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl)OC)F
Name
Quantity
4.23 g
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)N1CCC(CC1)N1CCN(CC1)C
Name
PTSA monohydrate
Quantity
6.6 g
Type
reactant
Smiles
Name
Quantity
56 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
removed the solvent
WASH
Type
WASH
Details
eluted with 10% MeOH, 1% NH4OH in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The collected fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
afforded the solid and it
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
FILTRATION
Type
FILTRATION
Details
to 70 mL and filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC1=C(C=C(C=C1)N1CCC(CC1)N1CCN(CC1)C)OC)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.